3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a methoxybenzyl group, a phenyl group, and a triazin-5-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzyl isothiocyanate. This intermediate is then reacted with phenylhydrazine to yield the desired triazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the sulfanyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- N-(3,5-Dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Uniqueness
3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazine core, coupled with the methoxybenzyl and phenyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)11-23-17-18-16(21)15(19-20-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |
InChI Key |
YDFVXMUBQVRJPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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